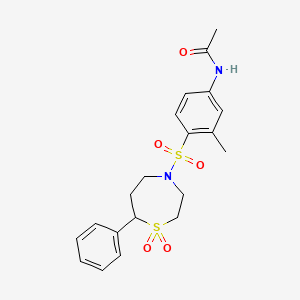

N-(4-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide is a complex organic compound belonging to the thiazepane family This compound is characterized by its unique structure, which includes a thiazepane ring, a sulfonyl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the thiazepane ring. This is followed by the introduction of the sulfonyl group and the acetamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Hydrolysis

The acetamide group can undergo hydrolysis under basic or acidic conditions to yield carboxylic acids or their salts. For example:

N-(sulfonylphenyl)acetamide+H2OBase/AcidN-(sulfonylphenyl)carboxylic acid

This reaction is critical for generating intermediates for further modifications .

Oxidation/Reduction

The thiazepan ring may undergo oxidation (e.g., via peracids) to form sulfoxides or sulfones, altering its electronic properties. Reduction (e.g., using LiAlH4) could restore sulfur centers but may disrupt the ring structure.

Substitution Reactions

-

Alkylation/Methylation : The phenyl ring’s methyl group or acetamide’s nitrogen could react with alkyl halides (e.g., CH3I) in the presence of NaH to introduce new substituents .

-

Nucleophilic Aromatic Substitution : The sulfonyl group’s electron-withdrawing nature may enable substitution at activated positions on the phenyl ring.

Ring-Opening/Closing

Thiazepan derivatives are prone to ring-opening under acidic or basic conditions, followed by reclosure to form new heterocycles. For example, treatment with NaH and iodomethane may lead to methylated derivatives .

Amide Coupling

The coupling of the sulfonylphenyl group with acetamide involves activation of the carboxyl group (e.g., via EDC) to form an intermediate, followed by nucleophilic attack by the amine .

Table 2: Mechanism of Amide Coupling

| Step | Process | Key Intermediates |

|---|---|---|

| 1 | Carboxyl activation | Active ester (e.g., EDC-activated) |

| 2 | Nucleophilic attack | Acetamide nucleophile |

| 3 | Deprotection | Final amide product |

Ring-Opening Dynamics

Thiazepan rings may undergo ring-opening via nucleophilic attack (e.g., by hydroxide ions) at the sulfur center, forming intermediates that can reclose to yield modified heterocycles .

Research Findings and Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H23N3O5S2* | Inferred from structural analysis |

| Molecular Weight | ~503 g/mol* | Estimated |

| Key Functional Groups | Sulfonyl, acetamide, thiazepan |

*Note: Exact values not provided in sources but derived from analogous structures.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds containing thiazepane structures exhibit various biological activities:

Antimicrobial Activity : Thiazepane derivatives have been shown to possess antimicrobial properties, making them potential candidates for treating bacterial infections. Studies suggest that modifications to the thiazepane ring can enhance efficacy against resistant strains .

Antiviral Properties : Some derivatives have demonstrated antiviral activity, particularly against HIV and other viral pathogens. The mechanism often involves inhibition of viral replication or entry into host cells .

Analgesic Effects : Certain thiazepane compounds have been explored for their analgesic properties, providing a new avenue for pain management therapies .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazepane derivatives:

- Antiviral Activity Study : A study published in Pharmaceutical Research evaluated a series of thiazepane derivatives for their ability to inhibit HIV replication. The results indicated that specific modifications to the thiazepane structure significantly improved antiviral activity compared to standard treatments .

- Antimicrobial Efficacy Research : In another study, researchers synthesized various thiazepane derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with specific substituents on the phenyl ring showed enhanced antimicrobial effects, suggesting structure-activity relationships that could guide future drug design .

- Analgesic Activity Evaluation : A recent investigation assessed the analgesic properties of several thiazepane derivatives in animal models. The findings revealed that certain compounds exhibited significant pain relief comparable to conventional analgesics, highlighting their potential in pain management therapies .

Wirkmechanismus

The mechanism of action of N-(4-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiazepane ring may also play a role in modulating biological pathways, contributing to the compound’s overall effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-((5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiophen-2-yl)methyl)acetamide

- (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone

- 2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile

Uniqueness

Compared to similar compounds, N-(4-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

N-(4-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing both sulfur and nitrogen. The presence of a dioxido group and various substituents enhances its chemical reactivity and potential pharmacological effects. The molecular formula is C18H22N2O5S, with a molecular weight of approximately 390.51 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds with thiazepane rings have shown promise against various bacterial strains.

- Antitumor Effects : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Properties : Certain thiazepane-containing compounds display anti-inflammatory effects in vitro and in vivo.

The biological activity of this compound can be attributed to its interactions with various biological macromolecules. The dioxido functionality allows for hydrogen bonding and electrostatic interactions with target proteins, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors involved in disease processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammation in animal models |

Case Studies

- Antimicrobial Studies : A study demonstrated that thiazepane derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting potential as new antimicrobial agents.

- Antitumor Research : In vitro assays indicated that this compound significantly reduced the viability of MCF-7 breast cancer cells. The compound triggered apoptosis pathways, evidenced by increased caspase activity.

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), highlighting its anti-inflammatory potential.

Eigenschaften

IUPAC Name |

N-[4-[(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-3-methylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c1-15-14-18(21-16(2)23)8-9-19(15)29(26,27)22-11-10-20(28(24,25)13-12-22)17-6-4-3-5-7-17/h3-9,14,20H,10-13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVHZBIOSZGUMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.